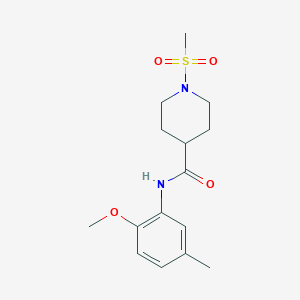![molecular formula C16H13N3O3S B5859999 N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5859999.png)
N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as NPA-PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of NPA-PPA involves the cleavage of the amide bond between the phenyl and acrylamide groups by proteases. The cleavage results in the release of the 3-nitrophenyl group, which quenches the fluorescence of NPA-PPA. The rate of fluorescence quenching is proportional to the activity of proteases, making NPA-PPA a useful tool for studying their activity.
Biochemical and Physiological Effects
NPA-PPA has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is relatively stable and does not interfere with the normal functioning of cells. However, it is essential to use NPA-PPA in appropriate concentrations and avoid prolonged exposure to prevent any adverse effects.
実験室実験の利点と制限
One of the significant advantages of NPA-PPA is its sensitivity and selectivity for detecting protease activity. The compound is easy to synthesize and can be used in a wide range of experimental conditions. However, NPA-PPA has some limitations, such as its dependence on the activity of proteases and its inability to detect other types of enzymes.
将来の方向性
The potential applications of NPA-PPA are vast, and there are many future directions for research in this field. Some of the possible future directions include the development of new fluorescent probes based on NPA-PPA for detecting other types of enzymes, the optimization of the synthesis method to improve the yield and purity of the compound, and the study of the mechanism of action of proteases in more detail. Additionally, NPA-PPA can be used in the development of new diagnostic tools for diseases such as cancer, where protease activity is often elevated.
Conclusion
N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide, or NPA-PPA, is a chemical compound that has shown potential applications in various fields of scientific research. The compound can be synthesized easily and has been used as a fluorescent probe for detecting the activity of proteases. NPA-PPA has minimal biochemical and physiological effects on cells and tissues and has many advantages for lab experiments. However, there are some limitations to its use, and further research is needed to explore its potential applications fully.
合成法
The synthesis of NPA-PPA involves the reaction of 3-nitrophenyl isothiocyanate with N-phenylacrylamide in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with a reducing agent to obtain the final product. The yield of NPA-PPA can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
科学的研究の応用
NPA-PPA has shown potential applications in various fields of scientific research. One of the significant applications of NPA-PPA is as a fluorescent probe for detecting the activity of enzymes such as proteases. The fluorescence of NPA-PPA is quenched in the presence of proteases, providing a sensitive and selective method for detecting their activity. NPA-PPA has also been used as a substrate for the study of the kinetics and mechanism of protease-catalyzed reactions.
特性
IUPAC Name |
(E)-N-[(3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(10-9-12-5-2-1-3-6-12)18-16(23)17-13-7-4-8-14(11-13)19(21)22/h1-11H,(H2,17,18,20,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGAAPZENNXCLP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitro-phenyl)-3-(3-phenyl-acryloyl)-thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5859938.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5859945.png)
![3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5859958.png)

![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5859970.png)



![1-allyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859995.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5860016.png)

![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)